molecular formula C21H17ClF3N3O B1401734 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide CAS No. 1311278-32-6

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide

Cat. No. B1401734
M. Wt: 419.8 g/mol
InChI Key: RHFWEWANTZYSSV-UHFFFAOYSA-N
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Description

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide, also known as Compound 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific protein kinase, which plays a crucial role in the regulation of cell growth and division.

Mechanism Of Action

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 inhibits a specific protein kinase known as CDK7, which plays a crucial role in the regulation of cell growth and division. CDK7 is a component of the transcription factor TFIIH, which is involved in the regulation of gene expression. By inhibiting CDK7, 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 can disrupt the transcription of genes that are essential for cell growth and division, leading to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 has been shown to have potent inhibitory effects on CDK7 in various cell lines, leading to cell cycle arrest and apoptosis. In addition, 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 has been found to have anti-inflammatory effects in animal models of inflammation. Furthermore, 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 has been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 is its potent inhibitory effects on CDK7, making it a valuable tool for studying the role of CDK7 in various cellular processes. Furthermore, 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 has been shown to have selectivity for CDK7 over other protein kinases, making it a specific inhibitor of CDK7. However, one of the limitations of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 is its low solubility in aqueous solutions, which can limit its application in certain experiments.

Future Directions

There are several future directions for the study of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1. One potential direction is the development of more potent and selective inhibitors of CDK7 based on the structure of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1. Another potential direction is the investigation of the role of CDK7 in various diseases, including cancer and autoimmune disorders. Furthermore, the potential use of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 as a therapeutic agent in these diseases should be explored further. Finally, the development of more efficient methods for the synthesis of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 should be investigated to facilitate its use in scientific research.
Conclusion:
In conclusion, 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 is a potent inhibitor of CDK7 that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 is a complex process that requires expertise in organic chemistry and specialized equipment. 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 inhibits CDK7, leading to cell cycle arrest and apoptosis. Furthermore, 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 has been found to have anti-inflammatory effects and modulate the immune system. 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 has several advantages and limitations for lab experiments, and there are several future directions for the study of 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1.

Scientific Research Applications

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The protein kinase that 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 inhibits is overexpressed in many cancer cells, making it a promising target for cancer therapy. In addition, 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, 4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide 1 has been found to modulate the immune system, making it a potential treatment for autoimmune disorders.

properties

IUPAC Name

4-chloro-N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c1-28(2)19-12-15(21(23,24)25)11-18(27-19)13-5-9-17(10-6-13)26-20(29)14-3-7-16(22)8-4-14/h3-12H,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFWEWANTZYSSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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